1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole
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Overview
Description
1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with tert-butyl, ethoxy, and sulfonyl groups. The presence of these functional groups imparts distinctive chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 5-tert-butyl-2-ethoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 5-tert-butyl-2-ethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of the benzodiazole core: The benzodiazole core is formed by the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Coupling reaction: The final step involves the coupling of the benzodiazole core with 5-tert-butyl-2-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, basic or neutral conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Mechanism of Action
The
Properties
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-7-26-19-9-8-16(21(4,5)6)12-20(19)27(24,25)23-13-22-17-10-14(2)15(3)11-18(17)23/h8-13H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJGRHYIRGOXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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